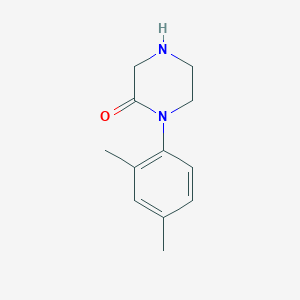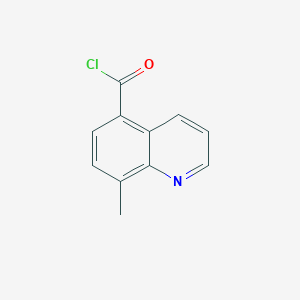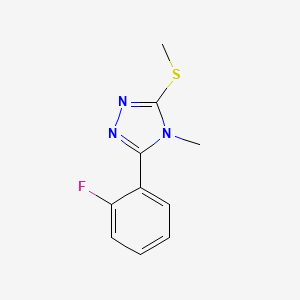![molecular formula C12H18O4 B8800835 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid CAS No. 22099-78-1](/img/structure/B8800835.png)
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid
概述
描述
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a complex organic compound characterized by a cyclopentene ring with a hydroxyl group and a ketone group, attached to a heptanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the cyclopentene ring, followed by functionalization to introduce the hydroxyl and ketone groups. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or additional ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, and affect gene expression.
相似化合物的比较
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Heptanoic acid derivatives: Compounds with similar heptanoic acid chains but different ring structures.
Uniqueness: 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is unique due to the specific combination of a cyclopentene ring with both hydroxyl and ketone groups, attached to a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
22099-78-1 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16) |
InChI 键 |
IXOFUWJRSYPKSX-UHFFFAOYSA-N |
规范 SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8800785.png)

![(S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B8800790.png)
![(2-Methylbenzo[d]thiazol-7-yl)methanol](/img/structure/B8800795.png)








